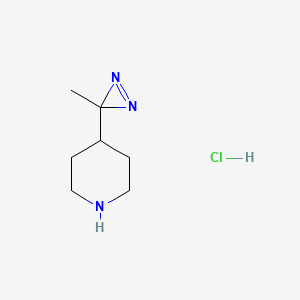

4-(3-Methyl-3H-diazirin-3-yl)piperidine hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(3-Methyl-3H-diazirin-3-yl)piperidine hydrochloride is a chemical compound with the molecular formula C7H14ClN3 and a molecular weight of 175.66 g/mol . It is a diazirine-containing compound, which is often used in photoreactive labeling and cross-linking studies due to its ability to form covalent bonds with nearby molecules upon exposure to UV light .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Methyl-3H-diazirin-3-yl)piperidine hydrochloride typically involves the following steps:

Formation of the diazirine ring: This is achieved by reacting a suitable precursor with a diazirine-forming reagent under controlled conditions.

Attachment to the piperidine ring: The diazirine ring is then attached to a piperidine ring through a series of chemical reactions, often involving nucleophilic substitution or addition reactions.

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis procedures with optimizations for yield, purity, and cost-effectiveness .

化学反応の分析

Photoreactive Cross-Linking

Upon UV irradiation (typically 300–365 nm), the diazirine ring undergoes photolysis to generate a reactive carbene intermediate. This carbene rapidly forms covalent bonds with proximal biomolecules or organic substrates, enabling applications in photoaffinity labeling and molecular cross-linking .

Mechanism :

DiazirinehνCarbene Intermediate+N2↑

The carbene inserts into C–H, O–H, or N–H bonds, creating stable cross-linked adducts .

Key Applications :

Substitution Reactions

The diazirine ring participates in nucleophilic substitution reactions under mild conditions.

Reaction with Amines

In the presence of primary amines, the diazirine undergoes ring-opening to form amidine derivatives :

Diazirine+RNH2→Amidine+Byproducts

Conditions :

Reaction with Thiols

Thiols attack the diazirine carbon, forming thioether linkages:

Diazirine+RSH→Thioether+N2↑

Conditions :

Oxidation

The diazirine ring is resistant to oxidation, but the piperidine moiety can be oxidized to form N-oxides under strong oxidizing conditions :

PiperidineKMnO4/H2ON-Oxide

Conditions :

-

Oxidizing agents: KMnO4, H2O2.

-

Temperature: 60–80°C.

Reduction

The diazirine ring is reduced to diaziridine using LiAlH4 or NaBH4 :

DiazirineLiAlH4Diaziridine

Conditions :

Acidic Hydrolysis

Under strongly acidic conditions (e.g., HCl/EtOH), the diazirine ring hydrolyzes to form a ketone and ammonia :

Diazirine+H2OHClKetone+NH3↑

Conditions :

Base-Induced Rearrangement

In basic media (e.g., NaOH), the compound undergoes ring expansion to form a pyrazine derivative :

DiazirineNaOHPyrazine+H2O

Comparative Reaction Data

Stability and Reactivity Insights

科学的研究の応用

Photoaffinity Labeling

One of the primary applications of 4-(3-Methyl-3H-diazirin-3-yl)piperidine hydrochloride is in photoaffinity labeling , a technique used to study protein-ligand and protein-protein interactions. When exposed to UV light, the diazirine moiety generates a reactive carbene that can form covalent bonds with nearby biomolecules. This allows researchers to map interactions within complex biological systems accurately.

Table 1: Comparison of Diazirine Compounds in Photoaffinity Labeling

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| This compound | Piperidine ring with diazirine | Efficient photoaffinity labeling |

| 4-(3-Trifluoromethyl-3H-diazirin-3-yl)piperidine hydrochloride | Trifluoromethyl group | Enhanced reactivity |

| 4-(3-Difluoromethyl-3H-diazirin-3-yl)piperidine hydrochloride | Difluoromethyl group | Increased photoreactivity |

Protein Interaction Studies

The ability of this compound to form covalent bonds upon UV exposure makes it an essential tool for studying protein interactions . Researchers can use it to identify binding sites on proteins and investigate the dynamics of protein complexes, contributing valuable insights into cellular functions and mechanisms.

Molecular Dynamics Simulations

Molecular dynamics simulations involving this compound can provide deeper insights into the structural dynamics of proteins and their interactions with ligands. This approach helps in understanding conformational changes and stability within protein-ligand complexes, which is crucial for drug design and development .

Case Study 1: Protein-Ligand Interaction Mapping

A study utilized this compound to map protein-ligand interactions in a cellular environment. Upon UV activation, the compound successfully labeled specific binding sites on target proteins, allowing for detailed analysis of interaction networks within cells. This work highlighted the compound's effectiveness in elucidating complex biological pathways.

Case Study 2: Drug Development Research

In another investigation focused on drug development, researchers employed this diazirine compound to study its binding affinity with various therapeutic targets. The results indicated that the compound could serve as a lead structure for designing new drugs aimed at specific diseases, particularly those involving protein misfolding or aggregation .

作用機序

The primary mechanism of action for 4-(3-Methyl-3H-diazirin-3-yl)piperidine hydrochloride involves the formation of a reactive carbene intermediate upon exposure to UV light. This carbene can then form covalent bonds with nearby molecules, effectively “freezing” molecular interactions in place for further study . The molecular targets and pathways involved depend on the specific molecules present in the reaction environment .

類似化合物との比較

Similar Compounds

4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)piperidine hydrochloride: Similar in structure but contains a trifluoromethyl group instead of a methyl group.

4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)methylpiperidine hydrochloride: Another similar compound with a trifluoromethyl group and a methyl group attached to the piperidine ring.

Uniqueness

4-(3-Methyl-3H-diazirin-3-yl)piperidine hydrochloride is unique due to its specific diazirine and piperidine structure, which allows for precise photoreactive labeling and cross-linking studies. Its methyl group provides distinct reactivity compared to similar compounds with trifluoromethyl groups .

生物活性

4-(3-Methyl-3H-diazirin-3-yl)piperidine hydrochloride is a compound notable for its photoreactive properties, primarily utilized in biological research to study protein interactions and dynamics. This article provides a comprehensive overview of its biological activity, synthesis, applications, and relevant case studies.

The compound has a molecular formula of C9H12ClN3 and a molecular weight of approximately 175.66 g/mol. The presence of the diazirine moiety is crucial for its reactivity, allowing it to form covalent bonds with biomolecules upon photolysis.

Upon exposure to ultraviolet (UV) light, the diazirine ring undergoes photolysis, generating a highly reactive carbene intermediate. This intermediate can covalently bond with nearby biomolecules, making it particularly useful for:

- Photoaffinity labeling : A technique used to map protein interactions within complex biological systems.

- Investigating molecular mechanisms : Understanding protein functions and pathways that are essential for drug development and diagnostic imaging.

Biological Applications

The unique reactivity of this compound allows it to be employed in various biological studies, including:

- Protein Interaction Studies : By covalently modifying proteins, researchers can analyze interaction networks within cells.

- Drug Development : The compound's ability to target specific biomolecules aids in the design of new therapeutic agents.

- Diagnostic Imaging : Its photoreactive nature can enhance imaging techniques by labeling specific proteins or pathways.

Comparative Analysis with Similar Compounds

The following table summarizes the characteristics of this compound compared to other diazirine-containing compounds:

| Compound Name | Molecular Formula | Molecular Weight | Unique Features |

|---|---|---|---|

| This compound | C₉H₁₂ClN₃ | 175.66 g/mol | Contains a methyl group on the diazirine ring |

| 4-[3-(trifluoromethyl)-3H-diazirin-3-yl]piperidine HCl | C₁₁H₈ClF₃N₃ | 229.63 g/mol | Trifluoromethyl substituents enhance lipophilicity |

| 4-[3-(difluoromethyl)-3H-diazirin-3-yl]piperidine HCl | C₉H₈ClF₂N₃ | 211.64 g/mol | Difluoromethyl groups influence electronic properties |

Research Findings and Case Studies

Several studies have highlighted the biological activity of this compound:

- Photoaffinity Labeling Studies : Research has demonstrated that exposure to UV light leads to effective covalent bonding with target proteins, facilitating the mapping of interaction sites within cellular environments.

- Mechanistic Insights : Studies utilizing this compound have provided insights into disease mechanisms by elucidating protein interactions that are altered in pathological conditions.

- Applications in Drug Design : The compound has been explored as a tool in drug discovery processes, where its ability to bind selectively to proteins can inform the development of targeted therapies.

特性

IUPAC Name |

4-(3-methyldiazirin-3-yl)piperidine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3.ClH/c1-7(9-10-7)6-2-4-8-5-3-6;/h6,8H,2-5H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOWUYPWMWMVOTD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(N=N1)C2CCNCC2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。